Hsd17B13-IN-67 is derived from the exploration of genetic variants associated with liver diseases, specifically focusing on the HSD17B13 gene. This gene encodes an enzyme that is implicated in lipid droplet metabolism within the liver. The compound has been classified based on its chemical structure, which includes elements such as fluorine, nitrogen, oxygen, and sulfur. Its chemical formula is .
The synthesis of Hsd17B13-IN-67 involves several chemical reactions that typically include:
Technical details regarding the exact synthetic pathway are often proprietary but generally involve multi-step organic synthesis techniques.
The molecular structure of Hsd17B13-IN-67 can be represented as follows:
The detailed structural analysis reveals that Hsd17B13-IN-67 exhibits a complex arrangement conducive to binding with the target enzyme .
Hsd17B13-IN-67 primarily functions through competitive inhibition of the hydroxysteroid 17-beta dehydrogenase 13 enzyme. The reactions it participates in include:
Technical details regarding these interactions often involve kinetic studies using assays to determine inhibition constants (Ki) and other relevant parameters.
The mechanism of action for Hsd17B13-IN-67 involves:
Hsd17B13-IN-67 exhibits several notable physical and chemical properties:
Relevant data regarding these properties are critical for formulation development in pharmaceutical applications .
Hsd17B13-IN-67 is primarily investigated for its potential applications in:
HSD17B13 (17β-hydroxysteroid dehydrogenase 13) is a liver-specific, lipid droplet (LD)-associated protein that functions as a retinol dehydrogenase (RDH) with critical roles in hepatic lipid metabolism. It catalyzes the oxidation of retinol to retinaldehyde, influencing retinoid homeostasis and lipid storage dynamics within hepatocytes [7] [10]. In non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), HSD17B13 expression is markedly upregulated, correlating with increased hepatic lipid accumulation, inflammation, and fibrosis [2] [7]. Mechanistically, HSD17B13 promotes lipid droplet biogenesis by facilitating the interaction between adipose triglyceride lipase (ATGL) and its coactivator CGI-58, thereby enhancing lipolysis and subsequent LD expansion [10]. Proteomic studies confirm its enrichment in human steatotic livers, positioning it as a key driver of NAFLD pathogenesis [7] [10].
The therapeutic inhibition of HSD17B13 is grounded in robust genetic evidence. Loss-of-function variants (e.g., rs72613567:TA) reduce HSD17B13 activity by 80–90%, conferring protection against advanced liver disease across etiologies [3] [8] [9]. Carriers of these variants exhibit:
Several human HSD17B13 variants disrupt protein function through distinct mechanisms:
Table 1: Clinically Significant HSD17B13 Loss-of-Function Variants
Variant | Type | Functional Consequence | Protective Association |
---|---|---|---|
rs72613567 (TA) | Splice-site | Truncated, unstable protein (P274del) | Reduced NASH, fibrosis, HCC across etiologies |
rs62305723 | Missense (P260S) | Impaired catalytic activity | Decreased ballooning and inflammation |
rs143404524 | Frameshift | Premature stop codon (A192LfsTERM) | Lower ALT/AST, slower fibrosis progression |
These variants demonstrate allele frequency heterogeneity (e.g., rs72613567:TA minor allele frequency: 5% in African, 34% in East Asian populations) [4] [9]. Their protective effects are amplified in high-risk groups, such as PNPLA3 rs738409 G-allele carriers [9].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: